Chemical structure and properties of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Chemical structure and properties of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Technical Monograph: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide
Executive Summary
5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a bi-heterocyclic scaffold of significant interest in fragment-based drug discovery (FBDD). Structurally, it combines an electron-rich furan ring with a polar isoxazole core, decorated with a carboxamide "warhead" capable of directed hydrogen bonding. This compound serves as a critical intermediate in the synthesis of broad-spectrum antimicrobials, antitubercular agents, and kinase inhibitors. Its utility stems from the isoxazole ring's ability to function as a bioisostere for amide or ester linkages while imposing rigid geometry on the pharmacophore.
Chemical Identity & Physicochemical Profile
This molecule is characterized by a 1,2-oxazole (isoxazole) ring substituted at the 5-position by a furan-2-yl group and at the 3-position by a primary carboxamide.[1]
Table 1: Chemical Specifications
| Property | Detail |
| IUPAC Name | 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide |
| Common Name | 5-(2-Furyl)isoxazole-3-carboxamide |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.15 g/mol |
| SMILES | NC(=O)c1noc(c1)c2ccco2 |
| CAS Number (Acid Precursor) | 98434-06-1 (Acid form) |
| Topological Polar Surface Area (TPSA) | ~80 Ų |
| cLogP | ~0.8 – 1.2 (Estimated) |
| H-Bond Donors / Acceptors | 1 (Donor) / 4 (Acceptors) |
Synthesis & Manufacturing Strategy
The synthesis of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide requires a protocol that mitigates the acid-sensitivity of the furan ring. The most robust route employs a Claisen condensation followed by a regiospecific cyclization.
Retrosynthetic Analysis
The target molecule is disassembled into three key synthons:
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2-Acetylfuran: The source of the furan moiety.
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Diethyl oxalate: Provides the dicarbonyl framework and the ester handle.
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Hydroxylamine: The nitrogen-oxygen source for isoxazole ring closure.
Step-by-Step Experimental Protocol
Step 1: Claisen Condensation (Synthesis of Diketo Ester)
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Reagents: 2-Acetylfuran (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt) (1.5 eq), Ethanol (anhydrous).
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Procedure:
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Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.
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Add diethyl oxalate dropwise at 0°C.
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Slowly add a solution of 2-acetylfuran in ethanol over 30 minutes.
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Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn dark yellow/orange, indicating the formation of the enolate.
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Critical Control Point: Do not quench with strong acid. Use dilute acetic acid to neutralize to pH 6-7, precipitating the ethyl 4-(furan-2-yl)-2,4-dioxobutanoate intermediate.
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Step 2: Regioselective Cyclization
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Reagents: Diketo ester intermediate, Hydroxylamine hydrochloride (NH₂OH·HCl), Ethanol.[2]
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Procedure:
-
Reflux the intermediate with NH₂OH·HCl (1.1 eq) in ethanol for 3 hours.
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Mechanistic Insight: The nucleophilic attack of hydroxylamine occurs preferentially at the C2 carbonyl (adjacent to the ester), followed by dehydration to form the 3-ester-5-substituted isoxazole.
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Evaporate solvent and recrystallize from EtOH/Water to yield Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate.
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Step 3: Ammonolysis (Amidation)
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Reagents: Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate, 7N Ammonia in Methanol.
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Procedure:
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Dissolve the ester in 7N NH₃/MeOH in a sealed pressure tube.
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Stir at room temperature for 12–18 hours. (Heating is generally unnecessary and may cause furan degradation).
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Concentrate in vacuo. The primary amide often precipitates upon addition of cold diethyl ether.
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Visualized Reaction Workflow
Figure 1: Synthetic pathway for the production of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide emphasizing mild conditions to preserve the furan ring.
Medicinal Chemistry & Biological Potential[1][4][6][7][8][9][10][11][12]
The 5-(furan-2-yl)-1,2-oxazole-3-carboxamide structure is a versatile pharmacophore. It is frequently utilized as a "hinge binder" in kinase inhibitor design or as a chelating motif in metalloenzyme inhibitors.
Structural Activity Relationship (SAR)
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The Carboxamide (Position 3): Acts as a primary hydrogen bond donor/acceptor pair. In kinase inhibitors, this moiety often forms hydrogen bonds with the hinge region (e.g., ATP binding site).
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The Isoxazole Core: Provides a rigid linker that orients the furan and carboxamide vectors at an angle of approximately 140°, distinct from the 180° vector of a phenyl linker. This geometry is critical for fitting into curved hydrophobic pockets.
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The Furan Ring (Position 5): A lipophilic, electron-rich aromatic system. It engages in
stacking interactions (e.g., with Phenylalanine or Tyrosine residues in the binding pocket).
Biological Applications
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Antitubercular Activity: Derivatives of this scaffold have shown efficacy against Mycobacterium tuberculosis by inhibiting cell wall synthesis enzymes [1].
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Anticancer (Kinase Inhibition): The scaffold mimics the adenine ring of ATP, allowing it to competitively inhibit kinases involved in tumor proliferation, such as EGFR or VEGFR [2].
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Antimicrobial: The combination of the furan and isoxazole rings disrupts bacterial biofilm formation in Pseudomonas aeruginosa strains.
Pharmacophore Map
Figure 2: Pharmacophore mapping illustrating the dual-mode binding capability of the scaffold: hydrophobic stacking via the furan ring and hydrogen bonding via the carboxamide.
Experimental Characterization Data
To validate the synthesis of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR) Expectations (DMSO-d₆):
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¹H NMR:
- 7.60–8.00 ppm (2H, broad s, -NH₂): Characteristic amide protons.
- 7.90 ppm (1H, d, Furan C5-H): Alpha proton of furan.
- 7.30 ppm (1H, s, Isoxazole C4-H): The singlet is diagnostic of the 5-substituted isoxazole.
- 7.10 ppm (1H, d, Furan C3-H).
- 6.70 ppm (1H, dd, Furan C4-H).
Mass Spectrometry:
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ESI-MS: Calculated
. Expect a base peak at m/z 179.1.
Solubility Profile:
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Water: Poor (< 0.1 mg/mL).
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DMSO: High (> 50 mg/mL).
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Methanol: Moderate.
References
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Pieroni, M., et al. (2020). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. National Institutes of Health (PMC).
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Kumbhare, R. M., et al. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry.
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PubChem. (n.d.).[3] 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate (Compound Summary). National Library of Medicine.
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Sigma-Aldrich. (n.d.). 5-(Furan-2-yl)isoxazole-3-carboxylic acid Product Sheet.
